2,3,4-Trifluoro-benzamidine chemical properties and structure
2,3,4-Trifluoro-benzamidine chemical properties and structure
An In-depth Technical Guide to 2,3,4-Trifluoro-benzamidine
Abstract
This technical guide provides a comprehensive overview of 2,3,4-Trifluoro-benzamidine, a fluorinated aromatic amidine that serves as a critical building block in medicinal chemistry. The unique substitution pattern of fluorine atoms on the phenyl ring imparts distinct physicochemical properties that are highly valuable in the design of novel therapeutic agents. This document details the compound's structure, core chemical properties, a validated synthesis protocol, and its established role as a precursor in the development of enzyme inhibitors. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.
Introduction and Strategic Importance
2,3,4-Trifluoro-benzamidine is a synthetic organic compound featuring a benzamidine core decorated with three fluorine atoms at the 2, 3, and 4 positions of the benzene ring. The benzamidine moiety itself is a well-established pharmacophore, recognized as a strong, reversible, and competitive inhibitor of serine proteases like trypsin and plasmin.[1][2][3] The strategic incorporation of fluorine atoms significantly modulates the electronic properties, lipophilicity, and metabolic stability of the parent molecule.[4] This trifluorination can enhance binding affinity to target proteins, improve cell permeability, and block sites of metabolism, making 2,3,4-Trifluoro-benzamidine a valuable intermediate in drug discovery programs.[4][5][6] Its primary utility is not as a final drug product but as a key structural motif for constructing more complex and potent bioactive molecules.[7][8]
Chemical Structure and Physicochemical Properties
The structural and physicochemical properties of 2,3,4-Trifluoro-benzamidine are foundational to its application in synthesis and drug design. These properties are summarized in the table below.
Molecular Structure
The IUPAC name for this compound is 2,3,4-trifluorobenzenecarboximidamide.[9] The molecule consists of a central sp²-hybridized carbon double-bonded to one nitrogen (imine) and single-bonded to another (amine), and to a 2,3,4-trifluorophenyl group.
Core Properties Table
| Property | Value | Source |
| CAS Number | 885954-65-4 | [9] |
| Molecular Formula | C₇H₅F₃N₂ | [9] |
| Molecular Weight | 174.12 g/mol | [9] |
| IUPAC Name | 2,3,4-trifluorobenzenecarboximidamide | [9] |
| Synonyms | 2,3,4-Trifluorobenzimidamide | [9] |
| Computed XLogP3 | 1.2 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
Note: Physical properties such as melting point and boiling point are not consistently reported across public databases and should be determined empirically for each batch.
Synthesis and Reaction Chemistry
The most direct and reliable method for synthesizing aryl amidines, including 2,3,4-Trifluoro-benzamidine, is through the Pinner reaction.[10][11] This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate Pinner salt (an alkyl imidate), which is then treated with ammonia to yield the final amidine.[12][13]
Proposed Synthetic Workflow: Pinner Reaction
The synthesis begins with the commercially available 2,3,4-Trifluorobenzonitrile. The workflow is a two-step process that can often be performed in a single pot.
Caption: Pinner reaction workflow for synthesis.
Causality in Experimental Design
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Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions.[11][12] The presence of water would lead to the hydrolysis of the nitrile or the intermediate Pinner salt, resulting in the formation of the corresponding ester or amide as an undesired byproduct.[10]
-
Dry HCl Gas: Gaseous hydrogen chloride is used as the acid catalyst. Its role is to protonate the nitrile nitrogen, activating the carbon atom for nucleophilic attack by the alcohol.[12] Using an aqueous acid like concentrated HCl would introduce water and is therefore unsuitable.
-
Low Temperature: The initial formation of the Pinner salt is typically carried out at low temperatures (e.g., 0 °C) because the imidate hydrochloride intermediate can be thermally unstable.[11]
Representative Experimental Protocol
(Note: This is a generalized protocol based on the Pinner reaction and should be optimized for specific laboratory conditions.)
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagents: 2,3,4-Trifluorobenzonitrile (1.0 eq) is dissolved in anhydrous ethanol (approx. 5-10 mL per gram of nitrile).
-
Pinner Salt Formation: The solution is cooled to 0 °C in an ice bath. Dry hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours. The reaction progress can be monitored by the precipitation of the Pinner salt. The flask is then sealed and stored at a low temperature (e.g., 4 °C) for 12-24 hours to allow the reaction to complete.
-
Ammonolysis: The reaction mixture, containing the precipitated Pinner salt, is cooled again to 0 °C. A solution of ammonia in ethanol (prepared by bubbling anhydrous ammonia gas through cold, anhydrous ethanol) is added slowly with stirring.
-
Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure. The resulting crude solid is treated with a suitable solvent (e.g., diethyl ether) to precipitate ammonium chloride, which is removed by filtration.
-
Purification: The filtrate is concentrated, and the crude 2,3,4-Trifluoro-benzamidine can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexanes).
Applications in Drug Development and Medicinal Chemistry
The primary value of 2,3,4-Trifluoro-benzamidine lies in its role as a key intermediate for synthesizing inhibitors of serine proteases, a class of enzymes implicated in numerous diseases.[3][14] The benzamidine group acts as a "warhead" that binds to the active site of these enzymes, while the trifluorophenyl ring serves as a scaffold for further chemical elaboration to achieve target specificity and desirable pharmacokinetic properties.[15]
Role as a Synthetic Building Block
Medicinal chemists use 2,3,4-Trifluoro-benzamidine as a starting point. The amine or imine nitrogens can be functionalized to build larger, more complex molecules. This process allows for the systematic exploration of the chemical space around the core benzamidine pharmacophore to optimize drug candidates.
Caption: Role as a building block in drug discovery.
Example: Serine Protease Inhibition
Benzamidine and its derivatives are known competitive inhibitors of serine proteases like plasmin and thrombin.[1][15] The positively charged amidinium group at physiological pH mimics the natural substrate (arginine or lysine) and forms strong ionic interactions with the negatively charged aspartate residue (Asp189) in the S1 pocket of the enzyme's active site. The trifluorophenyl ring occupies adjacent hydrophobic pockets, and modifications to this ring can dramatically alter binding affinity and selectivity for different proteases.[15]
Conclusion
2,3,4-Trifluoro-benzamidine is a specialized but highly significant chemical intermediate for the pharmaceutical and life sciences industries. Its unique combination of a proven protease-binding pharmacophore (benzamidine) and the modulating effects of a trifluorinated phenyl ring makes it an invaluable tool for the synthesis of novel drug candidates. The synthetic route via the Pinner reaction is well-established and provides a reliable method for its preparation. A thorough understanding of its properties and chemistry, as outlined in this guide, is essential for its effective application in modern drug discovery.
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